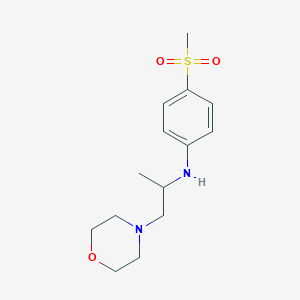![molecular formula C13H18FNO2S B7588211 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.
Mécanisme D'action
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine inhibits this compound by binding to the active site of the enzyme. This prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of insulin secretion. By increasing the levels of these hormones, this compound improves glucose homeostasis and reduces insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to improve glycemic control in patients with type 2 diabetes mellitus. This compound increases insulin secretion and reduces glucagon levels, leading to a decrease in blood glucose levels. This compound inhibitors such as this compound have also been found to have beneficial effects on cardiovascular function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine in lab experiments include its high potency and selectivity for this compound inhibition. This compound has also been shown to have a favorable pharmacokinetic profile, making it suitable for oral administration. However, the limitations of using this compound include its high cost and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine. One potential area of study is the development of more potent and selective this compound inhibitors that have fewer side effects. Another area of research is the investigation of the effects of this compound inhibition on other physiological processes, such as immune function and bone metabolism. Additionally, the use of this compound in combination with other antidiabetic agents may be explored to improve glycemic control in patients with type 2 diabetes mellitus.
Méthodes De Synthèse
The synthesis of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine involves the reaction of 4-fluorobenzaldehyde with ethyl 3-aminopropionate in the presence of a catalyst. The resulting product is then treated with sulfuric acid to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. This compound inhibitors such as this compound have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. These compounds have also been found to have beneficial effects on cardiovascular function and inflammation.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylpropyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMSCIBVONNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)


![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)


![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)